molecular formula C9H8N2O3 B1335128 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 876709-30-7

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1335128
CAS No.: 876709-30-7
M. Wt: 192.17 g/mol
InChI Key: NNJVURHBCVIUHK-UHFFFAOYSA-N
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Description

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium may be employed to facilitate the coupling reactions, and purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: Both the imidazole and furan rings can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated imidazole or furan derivatives.

Scientific Research Applications

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid are structurally similar and used in similar applications.

Uniqueness: 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of both imidazole and furan rings, which may confer distinct chemical and biological properties not found in compounds containing only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVURHBCVIUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390040
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-30-7
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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